alpha-Methylcinnamic acid

Vue d'ensemble

Description

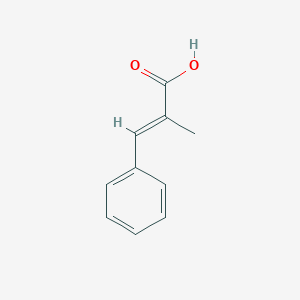

Alpha-Methylcinnamic acid (also known as (2E)-2-Methyl-3-phenylacrylic acid) is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 g/mol . It appears as a light yellow powder .

Synthesis Analysis

The synthesis of alpha-Methylcinnamic acid can be achieved through a typical Heck reaction . In this process, an alkene (such as styrene) and an aryl halide (such as iodobenzene) are dissolved in an organic solvent or aqueous microemulsion in the presence of potassium carbonate as a base . An immobilized catalyst containing palladium (II) acetate on silica is then added to the reaction mixture .

Molecular Structure Analysis

The molecular structure of alpha-Methylcinnamic acid consists of a phenyl group attached to a propenoic acid structure with a methyl substitution at the alpha carbon . The InChI representation of the molecule is InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ .

Physical And Chemical Properties Analysis

Alpha-Methylcinnamic acid has a density of 1.1±0.1 g/cm³ . It has a boiling point of 288.3±9.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.7±3.0 kJ/mol . The flash point is 194.4±9.6 °C . The index of refraction is 1.597 . The melting point is 79-81 °C .

Applications De Recherche Scientifique

α-Methylcinnamic acid: A Comprehensive Analysis of Scientific Research Applications

Histone Deacetylase Inhibition: α-Methylcinnamic acid has been used as a histone deacetylase (HDAC) inhibitor in research studies. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, which can affect gene expression and have implications in cancer therapy and other diseases .

γ-Globin Inducibility Studies: This compound is suitable for use in comparative studies to investigate the γ-globin inducibility of short-chain fatty acid derivatives (SCFADs) in mice. Such research is significant for understanding hemoglobin function and potential treatments for hemoglobinopathies .

Enantioselective Hydrogenation: α-Methylcinnamic acid is a substrate in the enantioselective hydrogenation process over cinchonidine modified Pd/Al2O3, which is studied in a liquid batch reactor. This process is important for producing pharmaceutical intermediates and fine chemicals with high enantiomeric purity .

Biobased Material Synthesis: Research has explored the use of cinnamic acid derivatives, including α-Methylcinnamic acid, in the synthesis of biobased functional materials. This approach contributes to the development of biobased plastics, which can help reduce global warming by decreasing carbon dioxide levels .

5. Comparative Analysis of Short-Chain Fatty Acid Derivatives α-Methylcinnamic acid may be used in comparative studies to investigate the efficacy of various short-chain fatty acid derivatives, which have potential therapeutic applications .

Chemical Intermediate: As a chemical intermediate, α-Methylcinnamic acid is involved in various chemical syntheses and reactions that are foundational to creating more complex molecules for pharmaceuticals and other scientific applications.

Safety and Hazards

Alpha-Methylcinnamic acid can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including protective gloves, clothing, eye protection, and face protection, should be worn when handling this substance .

Propriétés

IUPAC Name |

(E)-2-methyl-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCRUNXWPDJHGV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901044462 | |

| Record name | (E)-2-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Methylcinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

alpha-Methylcinnamic acid | |

CAS RN |

1199-77-5, 1895-97-2 | |

| Record name | alpha-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52D2H37MVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

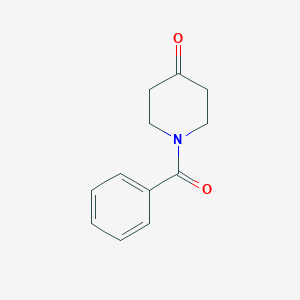

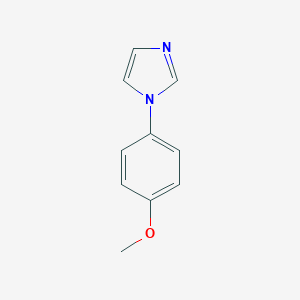

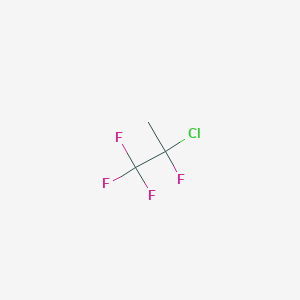

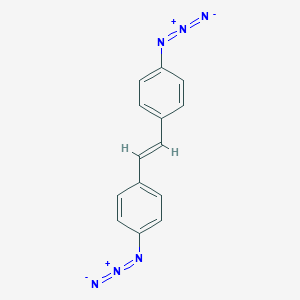

Feasible Synthetic Routes

Q & A

Q1: What are the potential hypolipidemic properties of alpha-methylcinnamic acid derivatives?

A: Research suggests that certain derivatives of alpha-methylcinnamic acid, particularly those with long-chain alkoxy substituents at the para position (C12-C16), exhibit promising hypolipidemic activity. These compounds demonstrated comparable or even superior effectiveness to clofibrate, a known hypolipidemic drug. [] Specifically, p-myristyloxy-alpha-methylcinnamic acid (LK-903 acid) has shown an antilipolytic effect, which is thought to contribute to the hypolipidemic action of its alpha-monoglyceride derivative, LK-903. []

Q2: How does the introduction of an alpha-methyl group influence the liquid crystal properties of cinnamic acid derivatives?

A: The addition of an alpha-methyl group to trans-4-n-alkoxycinnamic acid derivatives significantly impacts their mesomorphic properties. Studies comparing esters of trans-4-n-alkoxycinnamic acids (Series I) and trans-4-n-alkoxy-alpha-methylcinnamic acids (Series II) revealed distinct differences. While both series demonstrated ferroelectric chiral smectic C (SmC) phases, antiferroelectric smectic C phases (SmCA) were observed only in Series I. This suggests that the alpha-methyl group alters the molecular packing and intermolecular interactions, thereby influencing the types of liquid crystalline phases exhibited. []

Q3: Can alpha-methylcinnamic acid derivatives act as sodium channel blockers?

A: Preliminary research suggests that certain alpha-methylcinnamic acid derivatives, such as 2-chloro-4-bromo-alpha-methylcinnamic acid sodium (SC1001 Na), may possess sodium channel blocking properties. [] In studies using toad sartorius muscle, SC1001 Na demonstrated the ability to decrease action potential amplitude, increase action potential duration, and eventually block action potentials completely at higher concentrations. These effects, although distinct from known sodium channel blockers like tetrodotoxin (TTX), indicate potential interaction with sodium channels. Further investigation is needed to elucidate the exact mechanism of action. [, ]

Q4: How can unmodified Baylis-Hillman adducts be utilized for the stereoselective synthesis of (E)-alpha-methylcinnamic acids?

A: An efficient and solely stereoselective synthetic route for (E)-alpha-methylcinnamic acids involves the utilization of unmodified Baylis-Hillman adducts, specifically methyl-3-hydroxy-3-aryl-2-methylenepropanoates. [] This method employs a reduction step using an iodine/sodium borohydride (I2/NaBH4) reagent system at room temperature, followed by hydrolysis to yield the desired (E)-alpha-methylcinnamic acids with high stereoselectivity. [] This strategy offers a convenient single-pot synthesis for these valuable compounds.

Q5: Beyond their potential therapeutic applications, what other areas of research incorporate alpha-methylcinnamic acid derivatives?

A: The unique structural features and reactivity of alpha-methylcinnamic acid derivatives make them valuable building blocks in various research fields. For instance, they serve as key components in the synthesis of A201A, a novel nucleoside antibiotic with structural similarities to puromycin and hygromycin A. [] This highlights the potential of alpha-methylcinnamic acid derivatives in the development of new antimicrobial agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)

![Diethyl 2-[3-(trifluoromethyl)phenyl]propanedioate](/img/structure/B160769.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)